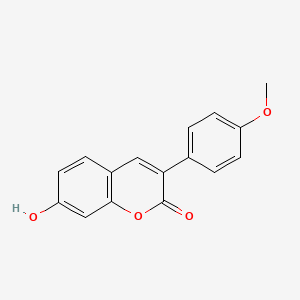

7-羟基-3-(4-甲氧基苯基)色酮

描述

Synthesis Analysis

The synthesis of various derivatives of 7-hydroxy-3-(4-methoxyphenyl)chromen-2-one has been explored in several studies. For instance, compounds with cytotoxic and bactericidal activities were synthesized by introducing different substituents on the chromen-2-one core . Another study reported the synthesis of novel derivatives by reductive amination, which exhibited significant antimicrobial activity . The multicomponent condensation method was used to synthesize a new compound with a furochromen moiety . Additionally, the Knoevenagel reaction was employed to synthesize a bis-chromenone compound, which was further analyzed for its physico-chemical properties .

Molecular Structure Analysis

The crystal structures of several derivatives have been characterized, revealing various conformations and interactions. For example, a derivative with an envelope conformation of the carbocyclic ring and a flat-boat conformation of the pyran ring was described, with the methoxyphenyl ring orthogonal to the chromene moiety . Another study reported the anti-rotamer conformation about the C-N bond in the structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives .

Chemical Reactions Analysis

The reactivity of the chromen-2-one derivatives has been explored through various chemical reactions. Esterification reactions were used to synthesize hybrid compounds combining ferulic acid and hydroxycoumarin . The condensation of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones followed by cyclization with phenyl hydrazine hydrochloride led to the formation of pyrazolyl-chromen-4H-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been investigated, including their solubility, acid dissociation constants, and sensitivity to solvent polarity. The study of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) revealed its interaction with protic and aprotic solvents and provided estimates of its acid dissociation constants based on various spectroscopic and titration methods .

Biological Activities and Case Studies

Several studies have evaluated the biological activities of these compounds. The anti-angiogenetic activity of a derivative was assessed using human umbilical vein endothelial cells, showing potent activity . Another study investigated the antihyperlipidemic potential of a derivative in hyperlipidemic rats, demonstrating a reduction in the atherogenic index and gene expression levels of Nrf2 and GPx . The antimicrobial and antioxidant activities of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides were also screened, with some compounds showing promising results .

科学研究应用

抗氧化活性

- 7-羟基-3-(4-甲氧基苯基)色酮是一种具有强大抗氧化性能的黄酮类衍生物。它清除自由基,保护细胞免受氧化应激。 研究人员正在探索它在预防与年龄相关的疾病(包括神经退行性疾病和心血管疾病)方面的潜力 .

抗炎作用

- 研究表明这种化合物具有抗炎活性。 它抑制促炎酶和细胞因子,使其成为治疗慢性炎症疾病(如关节炎和炎症性肠病)的有希望的候选药物 .

癌症化学预防

- 7-羟基-3-(4-甲氧基苯基)色酮因其作为化学预防剂的潜力而受到关注。它调节细胞信号通路,抑制肿瘤生长和转移。 研究人员正在研究它在预防和治疗各种癌症方面的作用 .

神经保护特性

- 在临床前研究中,这种化合物已显示出神经保护作用。 它增强神经元存活,减少氧化损伤,并且可能与阿尔茨海默病和帕金森病等疾病相关 .

心血管健康

- 一些研究表明,7-羟基-3-(4-甲氧基苯基)色酮改善内皮功能并降低血压。 它可能通过促进血管舒张和减少氧化应激来促进心血管健康 .

抗菌活性

- 研究表明这种化合物具有中等抗菌特性。它对细菌、真菌和病毒表现出活性。 研究人员正在探索它作为天然抗菌剂的潜力 .

安全和危害

属性

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYCHSOZFBOOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346476 | |

| Record name | 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66267-82-1 | |

| Record name | 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-3-(4'-methoxyphenyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,8S)-9-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl]-2-chloropropan-1-one](/img/structure/B2549065.png)

![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)

![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)

![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)